Bambuterol Monocarbamate

Catalog No.
S688364
CAS No.
81732-52-7
M.F
C15H25ClN2O4
M. Wt
332.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bambuterol Monocarbamate

CAS Number

81732-52-7

Product Name

Bambuterol Monocarbamate

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride

Molecular Formula

C15H25ClN2O4

Molecular Weight

332.82 g/mol

InChI

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H

InChI Key

JVIRNXYMUZQGGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl

Synonyms

Dimethylcarbamic Acid 3-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl Ester; D 2439;

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl

Bambuterol Monocarbamate (BM) is a long-acting beta2-adrenergic receptor (β₂-AR) agonist currently under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) []. It is a prodrug, meaning it is an inactive form of the drug that is converted into its active form, bambuterol, after it is inhaled into the lungs [].

Mechanism of Action

Similar to other β₂-AR agonists, BM works by relaxing the smooth muscles in the airways, which helps to open up the airways and improve airflow to the lungs []. This, in turn, can help to relieve symptoms of asthma and COPD, such as wheezing, shortness of breath, chest tightness, and coughing [].

Advantages of Bambuterol Monocarbamate

One potential advantage of BM over other long-acting β₂-AR agonists is its extended duration of action. Studies have shown that BM can provide bronchodilation (airway opening) for up to 36 hours after a single inhalation []. This could be beneficial for patients who require long-term control of their symptoms.

Another potential advantage of BM is its slow absorption profile. This may help to reduce the risk of side effects associated with β₂-AR agonists, such as tremors, heart palpitations, and nervousness [].

Bambuterol Monocarbamate is a chemical compound derived from bambuterol, which is a prodrug of terbutaline, a well-known bronchodilator used in the treatment of asthma and other conditions characterized by bronchospasm. The structure of Bambuterol Monocarbamate is represented by the molecular formula C15H25ClN2O4C_{15}H_{25}ClN_{2}O_{4} and features a carbamate moiety that plays a crucial role in its biological activity and pharmacokinetics . This compound is significant due to its ability to enhance the therapeutic effects of terbutaline while potentially reducing side effects associated with direct terbutaline administration.

The primary chemical reaction involving Bambuterol Monocarbamate is its hydrolysis, which occurs through enzymatic action, particularly by butyrylcholinesterase. Upon hydrolysis, Bambuterol Monocarbamate releases terbutaline, thus exerting its pharmacological effects. The mechanism can be summarized as follows:

  • Carbamoylation: The carbamate group interacts with butyrylcholinesterase, leading to the formation of a carbamylated enzyme complex.
  • Hydrolysis: Water molecules facilitate the breakdown of this complex, regenerating the enzyme and releasing terbutaline as an active metabolite .

This reaction is characterized by pseudo-irreversible inhibition of butyrylcholinesterase, which contributes to the prolonged action of the drug .

Bambuterol Monocarbamate exhibits significant biological activity primarily through its conversion to terbutaline. Terbutaline acts as a selective beta-2 adrenergic agonist, leading to bronchodilation and relief from bronchospasm. The pharmacological profile includes:

  • Bronchodilation: Effective in treating asthma and chronic obstructive pulmonary disease (COPD).
  • Anti-inflammatory Effects: May contribute to reducing airway inflammation.
  • Prolonged Action: Due to its metabolism, Bambuterol Monocarbamate provides a longer duration of action compared to terbutaline alone .

The synthesis of Bambuterol Monocarbamate involves several steps, typically starting from terbutaline or its derivatives. A common method includes:

  • Formation of Carbamate: Reacting terbutaline with appropriate reagents (e.g., chloroformates) in the presence of a base such as pyridine.
  • Purification: The product is purified through techniques like chromatography to isolate Bambuterol Monocarbamate .

Example Synthesis Reaction

python
# Example reaction for synthesisterbutaline + chloroformate → Bambuterol Monocarbamate + by-products

Bambuterol Monocarbamate is primarily used in:

  • Asthma Management: As a long-acting bronchodilator.
  • Chronic Obstructive Pulmonary Disease Treatment: Helps alleviate symptoms associated with airway constriction.
  • Research: Investigated for its interactions with cholinesterases and potential implications in drug design .

Studies have shown that Bambuterol Monocarbamate interacts significantly with butyrylcholinesterase, leading to its hydrolysis into terbutaline. This interaction is crucial for understanding its pharmacodynamics and potential side effects. Key findings include:

  • Stereoselectivity: Different enantiomers of Bambuterol Monocarbamate exhibit varying affinities for butyrylcholinesterase.
  • Inhibition Profiles: The compound shows pseudo-irreversible inhibition characteristics, impacting the enzyme's activity over time .

Bambuterol Monocarbamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
TerbutalineBeta-2 agonistBronchodilationShorter duration of action
RivastigmineCarbamate inhibitorAlzheimer's treatmentSelective for acetylcholinesterase
DonepezilAcetylcholinesterase inhibitorAlzheimer's treatmentLonger half-life than rivastigmine

Bambuterol Monocarbamate stands out due to its unique prodrug characteristics that allow for extended therapeutic effects compared to direct administration of terbutaline or other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 04-14-2024

Explore Compound Types